molecular formula C8H6FNO3S B2810307 1-(Cyanomethyl)-3-fluorosulfonyloxybenzene CAS No. 2411299-98-2

1-(Cyanomethyl)-3-fluorosulfonyloxybenzene

Cat. No.: B2810307
CAS No.: 2411299-98-2
M. Wt: 215.2
InChI Key: ZRZJWZKRXIIXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)-3-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyanomethyl group and a fluorosulfonyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)-3-fluorosulfonyloxybenzene typically involves the introduction of the cyanomethyl group and the fluorosulfonyloxy group onto a benzene ring. One common method involves the reaction of 3-fluorosulfonyloxybenzene with cyanomethyl halides in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-3-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The cyanomethyl group can be reduced to form corresponding amines.

    Oxidation: The compound can undergo oxidation reactions to form different oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or tetrahydrofuran (THF).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Amino derivatives.

    Oxidation: Oxidized benzene derivatives.

Scientific Research Applications

1-(Cyanomethyl)-3-fluorosulfonyloxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of advanced materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-3-fluorosulfonyloxybenzene involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the fluorosulfonyloxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

  • 1-(Cyanomethyl)-3-chlorosulfonyloxybenzene
  • 1-(Cyanomethyl)-3-bromosulfonyloxybenzene
  • 1-(Cyanomethyl)-3-iodosulfonyloxybenzene

Comparison: 1-(Cyanomethyl)-3-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

1-(cyanomethyl)-3-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3S/c9-14(11,12)13-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZJWZKRXIIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.